
Amlodipine besylate monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amlodipine besylate monohydrate is a medication used to lower blood pressure and prevent chest pain.
科学的研究の応用
Hypertension Management
Amlodipine besylate monohydrate is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure, often used alone or in combination with other antihypertensive agents such as diuretics and beta-blockers .
- Dosage : Commonly prescribed dosages range from 2.5 mg to 10 mg once daily.
- Efficacy : Studies indicate significant reductions in systolic and diastolic blood pressure, with a favorable safety profile.
Study | Dosage | Outcome |
---|---|---|
CAMELOT Trial | 5-10 mg | Reduced hospitalizations for angina |
PRAISE-2 Trial | 5-10 mg | No significant difference in mortality |
Angina Pectoris Treatment
This compound effectively manages chronic stable angina and vasospastic angina (Prinzmetal's angina). Clinical trials have shown that it reduces the frequency of angina attacks and improves exercise tolerance .
- Clinical Trials : In a double-blind trial, patients experienced a significant decrease in angina episodes compared to placebo.
Trial | Duration | Reduction in Angina Attacks |
---|---|---|
Double-blind study | 4 weeks | Decreased by ~4/week |
Pharmacokinetics
The pharmacokinetic profile of this compound shows:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 6-12 hours.
- Half-life : Approximately 30-50 hours, allowing for once-daily dosing.
Solid Dosage Forms
Amlodipine besylate is available in various solid dosage forms, including tablets and capsules. The monohydrate form improves flow properties and compressibility, making it ideal for high-speed tablet manufacturing .
Combination Therapies
Combining amlodipine with other antihypertensive medications has been shown to enhance therapeutic efficacy without significantly increasing adverse effects .
Case Study 1: Efficacy in Heart Failure
In a study involving patients with NYHA class III/IV heart failure, amlodipine besylate was administered alongside standard heart failure treatments. Results indicated no adverse effects on survival or cardiac morbidity but showed an increase in reports of pulmonary edema .
Case Study 2: Long-term Angina Management
The PREVENT study followed patients with documented coronary artery disease over three years. Although it did not show significant changes in coronary luminal diameter, it suggested fewer hospitalizations for angina among those treated with amlodipine besylate compared to placebo .
Safety Profile
Common adverse reactions associated with amlodipine besylate include:
- Edema (8.9%)
- Headache (8.3%)
- Flushing (3.1%)
Serious side effects are rare, making it a preferred choice among healthcare providers for managing hypertension and angina .
特性
CAS番号 |
532929-67-2 |
---|---|
分子式 |
C26H33ClN2O9S |
分子量 |
585.06 |
IUPAC名 |
3-Ethyl 5-methyl (+/-)-2-((2-aminoethoxy)methyl)-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, monobenzenesulfonate monohydrate |
InChI |
1S/C20H25ClN2O5.C6H6O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H2 |
InChIキー |
HCCDDRGYEWJVFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1c2ccccc2Cl)C(=O)OC)C)COCCN.c1ccc(cc1)S(=O)(=O)O.O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amlodipine besylate monohydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。